molecular formula C11H17O2P B5680691 (3-methylbutyl)phenylphosphinic acid

(3-methylbutyl)phenylphosphinic acid

Cat. No.: B5680691
M. Wt: 212.22 g/mol
InChI Key: GMPNQRWOLIZKFX-UHFFFAOYSA-N
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Description

(3-methylbutyl)phenylphosphinic acid is a phosphinic acid derivative of interest in chemical and pharmaceutical research. Phosphinic acids are valued for their ability to mimic the tetrahedral transition state in peptide bond hydrolysis, making them potent scaffolds for designing enzyme inhibitors . The phosphinic acid functional group is also a versatile metal-chelating ligand, facilitating the construction of coordination polymers and materials chemistry . This compound features a phenyl group and a 3-methylbutyl group attached to the phosphorus atom, which may influence its lipophilicity and steric properties compared to simpler analogs like methyl(phenyl)phosphinic acid . Researchers utilize such compounds in the development of potential therapeutic agents for a range of diseases, as phosphinic acid-based molecules have shown activity against targets including viral proteases (e.g., HCV, HIV), glutamate carboxypeptidases, and folylpoly-γ-glutamate synthetase (FPGS) . The structural motifs present in this compound suggest potential utility as an intermediate in organic synthesis or as a ligand in catalysis. WARNING: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methylbutyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNQRWOLIZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)phenylphosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group.

Another method involves the use of organophosphorus reagents such as phosphonous dichloride, which reacts with 3-methylbutyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the product, such as distillation or recrystallization. The choice of method depends on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)phenylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The phenyl group or the 3-methylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

(3-methylbutyl)phenylphosphinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-methylbutyl)phenylphosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylphosphinic Acid (C₆H₅PO₂H₂)
  • Structure : Lacks an alkyl chain, with a phenyl group directly attached to phosphorus.
  • Synthesis : Prepared via hydrolysis of phosphetane oxides or commercial routes .
  • Key Differences : The absence of the 3-methylbutyl group reduces steric hindrance, enabling coordination polymer formation in metal complexes (e.g., with Eu³⁺ or Dy³⁺) .
(1,1,2-Trimethylpropyl)phenylphosphinic Acid
  • Structure : Features a branched trimethylpropyl group, increasing steric bulk compared to the linear 3-methylbutyl chain.
  • Synthesis: Produced via alkaline hydrolysis of 2,2,3-trimethyl-1-phenylphosphetane-1-oxide under reflux conditions (2 N NaOH/ethanol, 72 hours) .
  • Reactivity : The branched alkyl group may hinder nucleophilic attacks, altering reaction kinetics in catalytic applications.
[1-(N-Benzyloxycarbonylamino)-3-methylbutyl]phosphinic Acid
  • Structure: Contains a protected amino group (benzyloxycarbonyl) on the 3-methylbutyl chain, enhancing biochemical relevance.
  • Application: Investigated as a leucylaminopeptidase inhibitor, highlighting the role of the 3-methylbutyl group in enzyme binding .
Phosphonoacetic Acid and 2-Carboxyethylphenylphosphinic Acid
  • Structure : Carboxylic acid substituents instead of alkyl chains.
  • Functionality : Used in flame retardants and metal chelation, contrasting with the hydrophobic nature of (3-methylbutyl)phenylphosphinic acid .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (g/100 mL H₂O) Key Reactivity
Phenylphosphinic acid 83–85 7.7 Forms coordination polymers; disproportionates under strong acids/bases
This compound Not reported Likely low (hydrophobic) Steric hindrance may reduce catalytic activity compared to phenylphosphinic acid
(1,1,2-Trimethylpropyl)phenylphosphinic acid Not reported Low Stable under alkaline hydrolysis conditions; resistant to ring-opening

Notes:

  • The 3-methylbutyl group likely lowers water solubility compared to phenylphosphinic acid, as seen in similar alkylphosphinic acids .
  • Thermal stability data for this compound is scarce, but phenylphosphinic acid decomposes at 285°C .
Catalysis
  • Phenylphosphinic Acid: Effective in silica-supported catalysts for Mannich reactions (e.g., β-amino carbonyl synthesis) due to mild acidity and recyclability .
  • This compound : The bulky alkyl chain may reduce catalytic efficiency in polar reactions but improve performance in hydrophobic environments (e.g., organic solvents) .
Biochemistry
  • Phenylphosphinic Acid : Used to enhance polylactic acid’s flame retardancy, a property likely shared by this compound due to similar phosphorus content .
Materials Science
  • Coordination Polymers: Phenylphosphinic acid forms 1D/2D polymers with lanthanides, while bulkier derivatives like this compound may favor monomeric complexes or altered polymer geometries .

Q & A

Q. What are the recommended synthetic routes for (3-methylbutyl)phenylphosphinic acid, and how can side reactions be minimized?

The synthesis of alkyl-substituted phenylphosphinic acids like this compound can be adapted from methods used for phenylphosphinic acid derivatives. A common approach involves the Kabachnik–Fields reaction, which combines amines, carbonyl compounds, and phosphinic acids under mild conditions . For alkyl chain incorporation, Grignard reagents (e.g., 3-methylbutylmagnesium bromide) may react with phenylphosphinic acid precursors. However, side reactions such as disproportionation (e.g., forming phosphonic acids and phosphines) must be mitigated by controlling temperature (<50°C) and using stabilizing agents like triethylamine . Purification via salt formation (e.g., sodium or aluminum salts) can isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR Spectroscopy : Identifies P=O (~1200 cm⁻¹) and P-OH (~2500 cm⁻¹) stretches. Compare with phenylphosphinic acid (IR data in ).
  • NMR : ³¹P NMR distinguishes phosphorus environments (δ ~30–40 ppm for phosphinic acids). ¹H/¹³C NMR resolves alkyl chain (3-methylbutyl) and aromatic protons .
  • Elemental Analysis : Validates C, H, O, P ratios to confirm purity .

Q. How does the solubility of this compound in organic solvents influence experimental design?

Solubility profiles for phosphinic acids are solvent-dependent. For example, phenylphosphinic acid dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol but is less soluble in non-polar solvents like hexane . The 3-methylbutyl group may enhance solubility in ethers or chlorinated solvents. Pre-synthesis solubility screening (e.g., via static gravimetric methods ) is critical for reaction solvent selection and purification steps.

Advanced Questions

Q. How can researchers address contradictory data in reactivity studies of this compound?

Discrepancies often arise from variations in reaction conditions or impurities. For example:

  • Disproportionation : Elevated temperatures or acidic conditions may convert phosphinic acids to phosphonic acids and phosphines. Monitor via ³¹P NMR and adjust pH/temperature .
  • Metal Complexation : Conflicting stability constants reported for phosphinic acids can stem from trace metal impurities. Use chelating agents (e.g., EDTA) during synthesis . Methodological consistency (e.g., standardized solvent systems, calibrated instruments) and control experiments are essential .

Q. What strategies are effective for incorporating this compound into functional materials like adsorbents?

Phosphinic acids are grafted onto polymers for adsorption applications. For example:

  • Copolymer Functionalization : React this compound with styrene-divinylbenzene copolymers via Kabachnik–Fields synthesis to introduce aminophosphinic acid groups. This enhances metal-ion or organic-acid adsorption capacity .
  • Surface Modification : Immobilize the compound on silica or graphene oxide via silane coupling agents. Characterize using SEM/EDX and TGA to confirm loading efficiency .

Q. How does the alkyl chain length in this compound affect its physicochemical properties compared to phenylphosphinic acid?

The 3-methylbutyl group increases hydrophobicity, altering:

  • Solubility : Enhanced solubility in non-polar solvents (e.g., toluene) versus phenylphosphinic acid .
  • Thermal Stability : Longer alkyl chains may lower melting points but improve thermal degradation resistance (TGA data recommended ).
  • Reactivity : Steric hindrance from the alkyl group could slow phosphorylation reactions but improve selectivity in metal-ion binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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